4-Acetyl-3-hydroxybenzoic acid
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Overview
Description
4-Acetyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H8O4 It is a derivative of hydroxybenzoic acid, characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the third position on the benzene ring
Mechanism of Action
Target of Action
The primary targets of 4-Acetyl-3-hydroxybenzoic acid are currently unknown. This compound is a type of hydroxybenzoic acid, which are known to have various biochemical and antioxidant capabilities . .
Mode of Action
As a hydroxybenzoic acid, it may have similar properties to other compounds in this group, such as the ability to inhibit certain metabolic enzymes . .
Biochemical Pathways
Hydroxybenzoic acids are known to be involved in various biochemical processes, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . .
Result of Action
As a hydroxybenzoic acid, it may have various health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . .
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which this compound belongs, can participate in reactions involving both the aromatic ring and the functional groups
Cellular Effects
Given its structural similarity to other hydroxybenzoic acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 4-Acetyl-3-hydroxybenzoic acid are not well-defined. It is known that hydroxybenzoic acids can be derived from the metabolism of the oxidative breakdown of alcohol in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-hydroxybenzoic acid typically involves the acetylation of 3-hydroxybenzoic acid. This can be achieved through the reaction of 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the fourth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 4-acetyl-3-ketobenzoic acid or 4-acetyl-3-carboxybenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Acetyl-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
4-Acetyl-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-acetyl-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAASUBWXZBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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